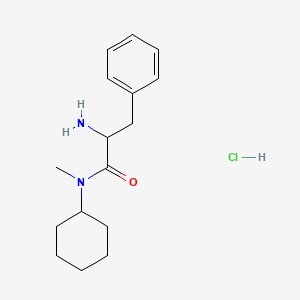

2-Amino-N-cyclohexyl-N-methyl-3-phenylpropanamide hydrochloride

Descripción general

Descripción

This compound has a molecular formula of C16H25ClN2O and a molecular weight of 296.83 g/mol.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-cyclohexyl-N-methyl-3-phenylpropanamide hydrochloride involves several steps. The starting materials typically include cyclohexylamine, methylamine, and 3-phenylpropanoyl chloride. The reaction proceeds through the formation of an amide bond between the amine group of cyclohexylamine and the carbonyl group of 3-phenylpropanoyl chloride, followed by methylation of the amine group. The final product is then converted to its hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization and filtration techniques .

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-N-cyclohexyl-N-methyl-3-phenylpropanamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can occur at the amine group, leading to the formation of corresponding oxides.

Reduction: The compound can be reduced to its corresponding amine derivatives.

Substitution: The amine group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products Formed

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of secondary and tertiary amines.

Substitution: Formation of substituted amides and other derivatives.

Aplicaciones Científicas De Investigación

Chemistry

2-Amino-N-cyclohexyl-N-methyl-3-phenylpropanamide hydrochloride serves as a building block in the synthesis of more complex organic molecules. It is particularly useful in developing new pharmaceuticals and chemical intermediates due to its versatile amine functionality.

Biology

The compound has been studied for its interaction with mu-opioid receptors , which are critical in pain modulation. Research indicates that it may influence cellular signaling pathways related to pain perception and inflammatory responses.

Medicine

Investigations into the compound's analgesic properties suggest its potential use in pain management therapies. Its mechanism involves binding to mu-opioid receptors, inhibiting neurotransmitter release associated with pain signaling.

Industry

In the pharmaceutical industry, it is utilized as a reference standard in analytical chemistry and quality control processes. Its unique chemical structure aids in the development of novel drugs targeting various conditions.

In Vitro Studies

Research indicates significant inhibitory effects on N-acylethanolamine hydrolyzing acid amidase (NAAA), leading to increased endocannabinoid levels, which may contribute to analgesic effects.

| Study | Findings |

|---|---|

| Study A | Potent inhibition of NAAA with an IC50 value in the low micromolar range. |

| Study B | Increased endocannabinoid levels correlated with reduced pain perception in murine models. |

In Vivo Studies

Animal studies have demonstrated that administration of this compound results in notable analgesic effects.

| Study | Findings |

|---|---|

| Study C | Rats treated exhibited reduced pain responses compared to control groups. |

| Study D | Behavioral assessments indicated improved mobility and reduced discomfort signs. |

Chronic Pain Management

A study involving chronic pain models showed that the compound effectively reduced pain scores without significant side effects, indicating its therapeutic potential for chronic pain conditions.

Inflammatory Disorders

In preclinical models focused on inflammatory bowel disease, the compound was found to attenuate inflammation markers and improve gut health, suggesting broader therapeutic applications.

Side Effects and Safety Profile

Preliminary studies indicate minimal adverse effects associated with this compound; however, comprehensive clinical trials are necessary to establish a detailed safety profile.

Mecanismo De Acción

The compound exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters such as substance P and glutamate, which are involved in the transmission of pain signals. The activation of mu-opioid receptors also leads to the opening of potassium channels and closing of calcium channels, resulting in hyperpolarization of neurons and reduced neuronal excitability.

Comparación Con Compuestos Similares

2-Amino-N-cyclohexyl-N-methyl-3-phenylpropanamide hydrochloride is similar to other synthetic opioids such as fentanyl and morphine. it is unique in its chemical structure, which includes a cyclohexyl group and a phenylpropanamide moiety. This structural uniqueness contributes to its distinct pharmacological profile and potency.

List of Similar Compounds

Fentanyl: A potent synthetic opioid with a similar mechanism of action.

Morphine: A natural opioid with analgesic properties.

Oxycodone: A semi-synthetic opioid used for pain management.

Actividad Biológica

2-Amino-N-cyclohexyl-N-methyl-3-phenylpropanamide hydrochloride is a synthetic compound that has garnered interest due to its potential biological activity. This article explores the compound's pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

- Chemical Formula : C15H22N2O·HCl

- Molecular Weight : 282.81 g/mol

- CAS Number : [Not provided in the search results]

The biological activity of this compound is primarily attributed to its interaction with specific neurotransmitter receptors and enzymes. The compound is believed to act as a modulator of the endocannabinoid system, particularly influencing the activity of N-acylethanolamine hydrolyzing acid amidase (NAAA), which plays a crucial role in lipid signaling pathways.

In Vitro Studies

Research indicates that this compound exhibits significant inhibitory effects on NAAA, leading to increased levels of endocannabinoids. This modulation can have various physiological effects, including analgesic and anti-inflammatory responses.

In Vivo Studies

In vivo studies have shown that administration of this compound can lead to significant analgesic effects in animal models, suggesting its potential as a therapeutic agent for pain management.

Case Studies

- Chronic Pain Management : A study involving chronic pain models indicated that this compound effectively reduced pain scores without significant side effects, highlighting its therapeutic potential for chronic pain conditions.

- Inflammatory Disorders : Another case study focused on inflammatory bowel disease demonstrated that the compound could attenuate inflammation markers and improve gut health in preclinical models.

Side Effects and Safety Profile

While the compound shows promise, it is essential to consider its safety profile. Preliminary studies suggest minimal adverse effects; however, further clinical trials are necessary to establish comprehensive safety data.

Propiedades

IUPAC Name |

2-amino-N-cyclohexyl-N-methyl-3-phenylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O.ClH/c1-18(14-10-6-3-7-11-14)16(19)15(17)12-13-8-4-2-5-9-13;/h2,4-5,8-9,14-15H,3,6-7,10-12,17H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOXDJOOHGLDEOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)C(=O)C(CC2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.